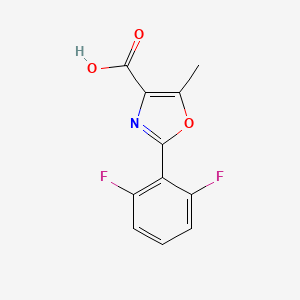

2-(2,6-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18345119

Molecular Formula: C11H7F2NO3

Molecular Weight: 239.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7F2NO3 |

|---|---|

| Molecular Weight | 239.17 g/mol |

| IUPAC Name | 2-(2,6-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) |

| Standard InChI Key | NGDYTNQXFRJLOP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)C2=C(C=CC=C2F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an oxazole ring substituted with a methyl group at position 5 and a 2,6-difluorophenyl group at position 2. The carboxylic acid at position 4 enhances its polarity and ability to participate in hydrogen bonding (Figure 1) .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 239.17 g/mol | |

| Density | N/A | |

| Melting Point | 221–225°C (analogous derivative) | |

| Solubility | Moderate in polar solvents | |

| Hydrogen Bond Donors | 1 (COOH) |

The difluorophenyl group contributes to electron-withdrawing effects, enhancing binding affinity in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

-

Oxazole Ring Formation: Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate .

-

Cyclization: Hydroxylamine sulfate induces cyclization under acidic conditions to yield ethyl-5-methyloxazole-4-carboxylate .

-

Functionalization: Introduction of the 2,6-difluorophenyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid using strong acids like HCl .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oxazole Formation | Acetic anhydride, 75–150°C | 60–70% | |

| Cyclization | Hydroxylamine sulfate, −20–10°C | 50–60% | |

| Ester Hydrolysis | HCl, reflux | 80–90% |

Optimization focuses on improving yields through solvent selection (e.g., toluene, dichloromethane) and catalyst choice .

Crystallography and Stability

Crystal Packing

X-ray diffraction reveals monoclinic crystal systems (space group ) with lattice parameters . Intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) stabilize the structure, forming tapes with motifs .

Biological Activity and Applications

Kinase Inhibition

The compound’s difluorophenyl group enhances binding to ATP pockets in kinases. Analogous derivatives (e.g., leflunomide) inhibit dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .

Table 3: Biological Data for Analogous Compounds

| Compound | Target | IC₅₀ | Source |

|---|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid | DHODH | 1.3 nM | |

| Flucloxacillin derivatives | Bacterial transpeptidase | <1 µM |

Material Science Applications

The oxazole core’s rigidity and fluorine’s electronegativity make it suitable for optoelectronic materials. Derivatives are explored in organic light-emitting diodes (OLEDs) .

Comparative Analysis with Analogues

Structural Analogues

-

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: Higher lipophilicity (LogP = 0.93) but reduced solubility .

-

5-Methylisoxazole-4-carboxylic acid: Simpler structure with lower molecular weight (127.10 g/mol) but weaker bioactivity .

Table 4: Comparative Properties

| Property | 2-(2,6-Difluorophenyl) Derivative | 3-(2,6-Dichlorophenyl) Derivative |

|---|---|---|

| Molecular Weight | 239.17 g/mol | 272.09 g/mol |

| Melting Point | 221–225°C | 221–225°C |

| LogP | 0.43 (predicted) | 0.93 |

| Solubility (Water) | ~10 mg/mL | ~5 mg/mL |

Future Directions

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume